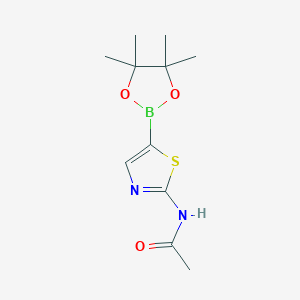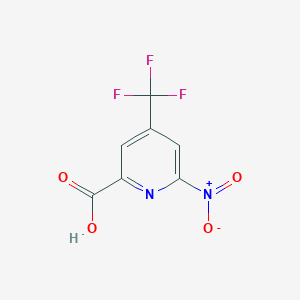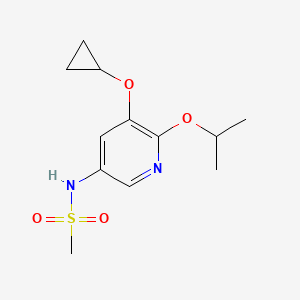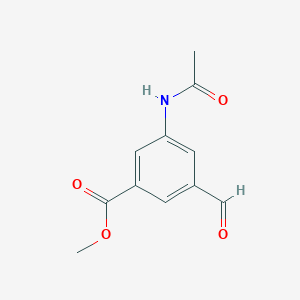
Methyl 3-(acetylamino)-5-formylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetylamino)-5-formylbenzoate is an organic compound with the molecular formula C11H11NO4 It is a derivative of benzoic acid, featuring an acetylamino group at the 3-position and a formyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetylamino)-5-formylbenzoate typically involves the following steps:
Nitration of Methyl Benzoate: Methyl benzoate is nitrated to form Methyl 3-nitrobenzoate.
Reduction: The nitro group is reduced to an amino group, yielding Methyl 3-aminobenzoate.
Acetylation: The amino group is acetylated using acetic anhydride to form Methyl 3-(acetylamino)benzoate.
Formylation: Finally, the formyl group is introduced at the 5-position through a formylation reaction, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other acyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Methyl 3-(acetylamino)-5-carboxybenzoate.
Reduction: Methyl 3-(acetylamino)-5-hydroxymethylbenzoate.
Substitution: Various acylated derivatives depending on the acylating agent used.
科学的研究の応用
Methyl 3-(acetylamino)-5-formylbenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of Methyl 3-(acetylamino)-5-formylbenzoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The formyl group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors.
類似化合物との比較
Methyl 3-(acetylamino)benzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 3-(formylamino)-5-formylbenzoate: Contains an additional formyl group, which can alter its chemical and biological properties.
Methyl 3-(acetylamino)-4-formylbenzoate: The position of the formyl group is different, affecting its reactivity and interaction with other molecules.
Uniqueness: Methyl 3-(acetylamino)-5-formylbenzoate is unique due to the specific positioning of the acetylamino and formyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthetic and medicinal applications.
特性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC名 |
methyl 3-acetamido-5-formylbenzoate |
InChI |
InChI=1S/C11H11NO4/c1-7(14)12-10-4-8(6-13)3-9(5-10)11(15)16-2/h3-6H,1-2H3,(H,12,14) |
InChIキー |
FLSUXWJCBIEITR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


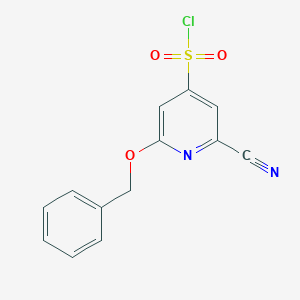
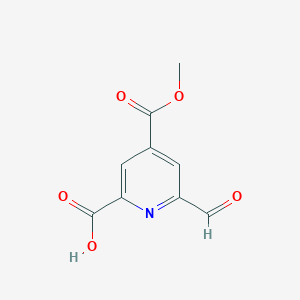
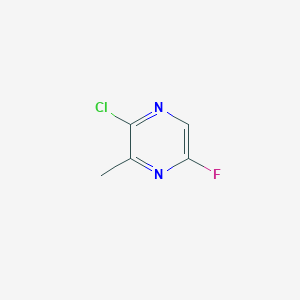
![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)


